N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
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Overview
Description
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide typically involves the condensation of 5,7-dimethyl-1,3-benzoxazole-2-carboxylic acid with 4-aminobenzamide. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by the addition of a base like triethylamine to neutralize the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, such as optical brighteners and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its antioxidant or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A parent compound with a benzene-fused oxazole ring structure.
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Benzofuran: An analog without the nitrogen atom.
Uniqueness
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is unique due to its specific substitution pattern and the presence of both benzoxazole and benzamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H20N2O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H20N2O2/c1-14-4-6-17(7-5-14)22(26)24-19-10-8-18(9-11-19)23-25-20-13-15(2)12-16(3)21(20)27-23/h4-13H,1-3H3,(H,24,26) |
InChI Key |
ZJOGHPRYFVWDRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
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